Cas no 2227741-63-9 (tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate)

Technical Introduction: tert-Butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly for β-adrenergic receptor agonists. Its key structural features—a tert-butyl carbamate protecting group, a stereospecific (1R)-2-amino-1-hydroxyethyl moiety, and a methoxy-substituted aromatic ring—enhance its stability and reactivity in selective transformations. The compound’s high enantiomeric purity ensures precise control over downstream reactions, making it valuable for producing optically active drug candidates. Its compatibility with standard coupling and deprotection protocols further underscores its versatility in complex organic syntheses. This intermediate is particularly relevant for developing therapeutics targeting respiratory and cardiovascular conditions.
tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate structure
2227741-63-9 structure
Product Name:tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate
CAS No:2227741-63-9
MF:C14H22N2O4
MW:282.335484027863
CID:5813016
PubChem ID:165980484
Update Time:2025-06-08

tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate
    • 2227741-63-9
    • EN300-1903189
    • tert-butyl N-{4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate
    • Inchi: 1S/C14H22N2O4/c1-14(2,3)20-13(18)16-10-6-5-9(11(17)8-15)7-12(10)19-4/h5-7,11,17H,8,15H2,1-4H3,(H,16,18)/t11-/m0/s1
    • InChI Key: MQSAJHVXSYUHEN-NSHDSACASA-N
    • SMILES: O(C(NC1C=CC(=CC=1OC)[C@H](CN)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 282.15795719g/mol
  • Monoisotopic Mass: 282.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 93.8Ų

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tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate Related Literature

Additional information on tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate

tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate: A Comprehensive Overview

tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate, also known by its CAS number 2227741-63-9, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the details of its structure, synthesis, and applications, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The molecular structure of tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate is characterized by a phenyl ring substituted with multiple functional groups. The phenyl group is attached to a methoxy group at the 2-position and a hydroxymethylamino group at the 4-position. Additionally, the compound features a tert-butyl carbamate moiety, which contributes to its stability and reactivity. This combination of functional groups makes the compound versatile for various chemical transformations and biological interactions.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The (1R) configuration of the hydroxymethylamino group plays a crucial role in its interaction with biological targets. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding modes of this compound with various enzymes and receptors. These findings have provided valuable insights into its potential as a lead compound in drug discovery.

The synthesis of tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the phenolic precursor, followed by selective protection and functionalization to introduce the desired substituents. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess during the synthesis, ensuring the production of the desired (1R) configuration.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential inhibitor of key enzymes involved in metabolic disorders. For instance, recent studies have demonstrated its ability to modulate the activity of certain kinases, making it a candidate for anti-inflammatory and anti-cancer therapies. Additionally, its stability under physiological conditions suggests that it could be suitable for oral administration, further enhancing its therapeutic potential.

Beyond pharmacology, tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate has also found applications in materials science. Its unique chemical properties make it an attractive candidate for use in polymer chemistry and catalysis. Researchers have explored its ability to act as a stabilizing agent in polymer matrices, improving their mechanical and thermal properties. Furthermore, its role as a catalyst in asymmetric synthesis reactions has been reported, showcasing its versatility across different fields.

The environmental impact of this compound is another area of growing interest. As concerns about sustainability increase, there is a need to evaluate the eco-friendliness of chemical compounds used in various industries. Preliminary studies suggest that tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate exhibits biodegradability under certain conditions, which could make it a more sustainable alternative to traditional chemicals.

In conclusion, tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate (CAS No: 2227741-63-9) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset for future research and development efforts.

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